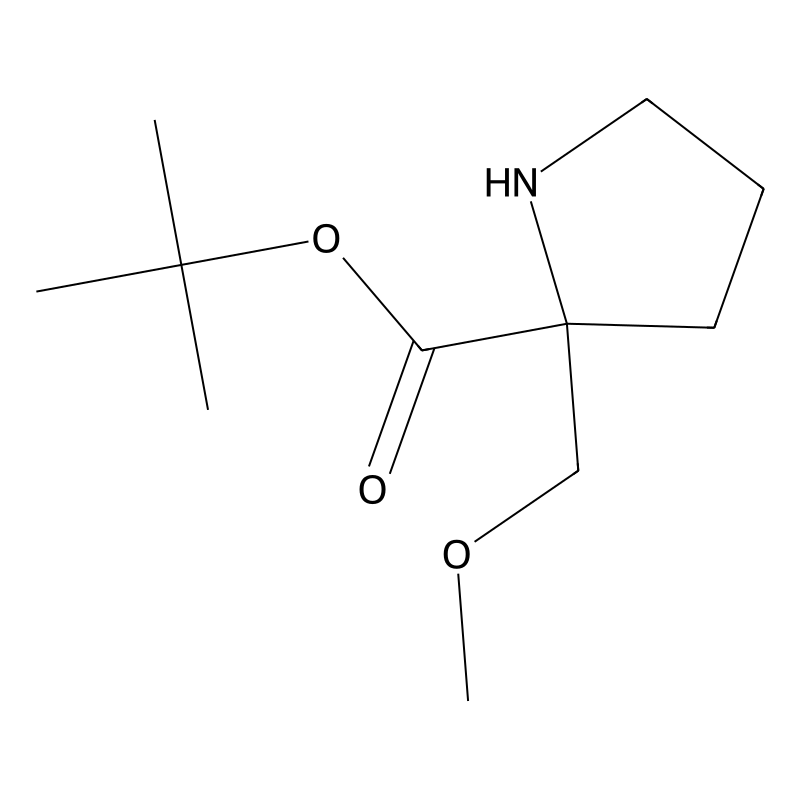Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Application in Drug Discovery
Scientific Field: Medicinal Chemistry
Summary of the Application: The pyrrolidine ring, which is a part of the “Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases.
Methods of Application: The review investigates the influence of steric factors on biological activity, also describing the structure–activity relationship (SAR) of the studied compounds.
Results or Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.
Application in Biotin Synthesis
Scientific Field: Biochemistry
Methods of Application: The compound was synthesized from L-cystine in an overall yield of 54% through three steps.
Results or Outcomes: The successful synthesis of Biotin using “Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate” as a key intermediate.
Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C12H23NO4. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a tert-butyl group and a methoxymethyl substituent at the second position of the pyrrolidine ring, alongside a carboxylate functional group. This structural arrangement contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling the compound.
- Work in a well-ventilated fume hood.
- Store the compound in a cool, dry place according to recommended storage conditions (which may not be available).
- Consult a safety data sheet (SDS) for more specific information if available from a supplier.
- Esterification: The carboxylate group can react with alcohols to form esters.
- Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to regenerate the carboxylic acid and alcohol.
- Nucleophilic Substitution: The methoxymethyl group can be replaced by various nucleophiles, allowing for further functionalization of the compound.
These reactions make it a versatile intermediate in organic synthesis .
The synthesis of tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate typically involves multi-step organic reactions. Common methods include:
- Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
- Introduction of the Methoxymethyl Group: This step often involves alkylation reactions where methoxymethyl halides react with the nitrogen atom of the pyrrolidine.
- Esterification: The final step usually involves esterification of a carboxylic acid derivative with tert-butanol to yield the desired product.
Each step requires careful control of reaction conditions to optimize yield and purity .
Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate has potential applications in:
- Medicinal Chemistry: As an intermediate for synthesizing pharmaceutical agents.
- Organic Synthesis: Utilized as a building block for more complex organic molecules.
- Research: Employed in studies exploring new therapeutic agents or biological mechanisms .
Interaction studies involving tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate are essential for understanding its potential biological effects and mechanisms. Research typically focuses on:
- Receptor Binding Studies: To evaluate its affinity for specific biological targets.
- Enzyme Inhibition Assays: To assess its capability to inhibit enzymes relevant to disease processes.
- Cellular Studies: Investigating its effects on cell viability and proliferation in various cell lines .
Several compounds share structural similarities with tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | C12H21NO4 | Contains an oxo group; potential for different reactivity. |
| Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate | C12H22N2O4 | Incorporates a carbamoyl group; may exhibit different biological activity. |
| (R)-tert-butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate | C12H23NO4 | Stereoisomer with potentially distinct pharmacological properties. |
These compounds highlight the diversity within pyrrolidine derivatives and underscore the unique characteristics of tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate, particularly its specific substituents that influence its reactivity and biological interactions .








